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Compound of Interest

Compound Name: (Rac)-JBJ-04-125-02

Cat. No.: B15614070

An In-Depth Technical Guide to (Rac)-JBJ-04-125-02

Introduction

(Rac)-JBJ-04-125-02 is a novel, potent, and orally active allosteric inhibitor designed to target
mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a fourth-generation
EGFR inhibitor, it represents a significant advancement in addressing acquired resistance to
previous generations of tyrosine kinase inhibitors (TKIs), particularly the challenging C797S
mutation in non-small cell lung cancer (NSCLC).[3][4] This document provides a
comprehensive overview of the chemical structure, properties, mechanism of action, and
experimental validation of (Rac)-JBJ-04-125-02.

Chemical Structure and Properties

(Rac)-JBJ-04-125-02 is a racemic mixture.[5] Its chemical identity and physical properties are
summarized below.
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Property Value Reference
2-(5-fluoro-2-hydroxyphenyl)-2-
1-ox0-6-(4-(piperazin-1-

IUPAC Name ( -(prp [5]

yl)phenyl)isoindolin-2-yl)-N-
(thiazol-2-yl)acetamide

Molecular Formula C29H26FNs03S [5]1[6]
Molecular Weight 543.61 g/mol [61[7]
CAS Number 2140807-05-0 (Racemate) [11[5]16]
Oclccce(F)cc1C(N1Cc2ccc(cc2
C1=0)-
SMILES [6]
clccc(ccl)NICCNCC1)C(=0)
Nclnccsl
N Soluble in DMSO (e.g., 100
Solubility [61[7]

mg/mL)

Pharmacological Properties and Quantitative Data

(Rac)-JBJ-04-125-02 is a highly potent inhibitor of mutant EGFR, demonstrating efficacy as

both a single agent and in combination with other EGFR inhibitors.[8]

Parameter Value Cell Line | Model Reference
ICso0 0.26 nM EGFR L858R/T790M  [1][3][9][10][11]
Half-life (t1/2) 3 hours Mouse (3 mg/kg, IV) [10]
AUCast 728,577 min-ng/mL Mouse (3 mg/kg, 1V) [10]

Mouse (20 mg/kg,
Cmax 1.1 pmol/L [10]

oral)
Oral Bioavailability 3% Mouse (20 mg/kg) [10]

Mechanism of Action and Signaling Pathway
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(Rac)-JBJ-04-125-02 functions as a mutant-selective allosteric inhibitor of EGFR.[7][8] Unlike
ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a
different site, inducing a conformational change that inactivates the enzyme. This distinct
mechanism allows it to be effective against mutations like T790M and C797S, which confer
resistance to other TKIs.[3][8]

Upon binding, JBJ-04-125-02 inhibits the phosphorylation of EGFR, thereby blocking
downstream signaling cascades critical for tumor cell proliferation and survival, such as the
AKT and ERK1/2 pathways.[8][10][12]
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Caption: Mechanism of action of (Rac)-JBJ-04-125-02 on mutant EGFR signaling.

A key finding is the synergistic activity of JBJ-04-125-02 with the covalent ATP-competitive
inhibitor, osimertinib.[7][8] Osimertinib enhances the binding of JBJ-04-125-02 to mutant
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EGFR.[7] This dual-targeting approach leads to a more profound inhibition of cell growth and a

significant increase in apoptosis compared to either agent used alone.[3][8][13]
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Caption: Synergistic inhibition of mutant EGFR by JBJ-04-125-02 and Osimertinib.

Experimental Protocols
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The following protocols are summarized from published studies investigating the efficacy of
(Rac)-JBJ-04-125-02.

Cell Viability / Proliferation Assay

This assay measures the effect of the compound on cell growth.

Cell Lines: Ba/F3 cells stably transfected with EGFR mutations (L858R, L858R/T790M,
L858R/T790M/C797S) or human NSCLC cell lines (e.g., H1975).[7][8][10]

o Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations
of (Rac)-JBJ-04-125-02 (e.g., 0-1000 nM) or control (DMSO).[10]

 Incubation: Cells are incubated for a fixed period, typically 72 hours.[7][10]

o Assessment: Cell viability or proliferation is quantified using an MTS assay, which measures
the metabolic activity of the cells.[7]

e Analysis: Results are expressed as a percentage of the control (DMSO-treated) cells to
determine the concentration-dependent inhibitory effect.[8]
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Caption: General workflow for a cell viability assay (MTS).

Western Blotting for Signaling Analysis

This technique is used to detect the phosphorylation status of EGFR and its downstream

targets.

o Sample Preparation: Cells or homogenized tumor tissues are lysed to extract total protein.[8]
[12] Protein concentration is determined to ensure equal loading.
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o Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and then
transferred to a PVDF membrane.

e Immunoblotting: The membrane is incubated with primary antibodies specific for total and
phosphorylated forms of EGFR, AKT, and ERK1/2.[8][12]

o Detection: Following incubation with a secondary antibody, the protein bands are visualized
using a chemiluminescence detection system.

e Analysis: The intensity of phosphorylated protein bands is compared to total protein bands to
assess the degree of pathway inhibition.

In Vivo Efficacy Studies

These experiments evaluate the anti-tumor activity of the compound in animal models.

» Model: Genetically engineered mice that develop tumors with specific EGFR mutations (e.g.,
EGFR L858R/T790M/C797S).[10]

e Treatment: Once tumors are established, mice are treated with vehicle control, osimertinib
(e.g., 25 mg/kg), or JBJ-04-125-02 (e.g., 50-100 mg/kg).[10][12]

e Administration: The compound is administered once daily via oral gavage.[10][12]

e Monitoring: Tumor size is monitored regularly over the treatment period (e.g., 4-15 weeks).
[10]

» Endpoint: Efficacy is determined by measuring tumor regression compared to the vehicle-
treated control group.[10] Pharmacodynamic analysis may be performed on tumor tissues
collected after treatment.[12]

Synthesis and Crystallography

The detailed chemical synthesis of JBJ-04-125-02 and the protocol for determining the crystal
structure of the inhibitor in complex with the EGFR kinase domain are described in the
supplemental methods of the primary research article by To et al. in Cancer Discovery (2019).

[8]
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Conclusion

(Rac)-JBJ-04-125-02 is a promising mutant-selective allosteric EGFR inhibitor with
demonstrated potent activity against clinically relevant resistance mutations. Its unique
mechanism of action and its synergistic potential when combined with covalent ATP-
competitive inhibitors like osimertinib offer a compelling strategy for overcoming drug
resistance in EGFR-mutant lung cancer.[8][13] Further research and clinical development are
warranted to translate these preclinical findings into effective therapies for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [(Rac)-JBJ-04-125-02 chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614070#rac-jbj-04-125-02-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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